Product packaging for 1-(1H-indol-3-yl)-3-(m-tolyl)urea(Cat. No.:CAS No. 941926-93-8)

1-(1H-indol-3-yl)-3-(m-tolyl)urea

Cat. No.: B2857965
CAS No.: 941926-93-8
M. Wt: 265.316
InChI Key: QQWIYLNMEPWVOZ-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-3-(m-tolyl)urea (CAS Number: 941926-93-8) is a synthetic organic compound with a molecular formula of C16H15N3O and a molecular weight of 265.31 g/mol . This chemical features a urea backbone, functionalized with both 1H-indol-3-yl and m-tolyl (3-methylphenyl) substituents, making it a compound of interest in various medicinal and synthetic chemistry research applications . Urea derivatives have garnered significant attention in scientific research for their diverse biological activities. Recent studies have explored libraries of novel urea derivatives for their potential as antimicrobial agents, with some compounds exhibiting promising growth inhibition against challenging bacterial strains such as Acinetobacter baumannii . The indole moiety, a key structural component of this compound, is a privileged scaffold in medicinal chemistry. Indole derivatives are widely recognized for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant activities . The presence of both the indole and aryl urea structures in a single molecule provides a versatile hybrid for probing new chemical and biological spaces. While the specific mechanism of action for this compound is a subject for ongoing research, compounds of this class are often investigated for their ability to interact with enzyme active sites and cellular receptors. Researchers are exploring these derivatives to develop novel therapeutic candidates and biochemical tools . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. It is a valuable building block for pharmaceutical research, the synthesis of more complex molecules, and for screening in biological assays to elucidate new pathways and targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N3O B2857965 1-(1H-indol-3-yl)-3-(m-tolyl)urea CAS No. 941926-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-5-4-6-12(9-11)18-16(20)19-15-10-17-14-8-3-2-7-13(14)15/h2-10,17H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWIYLNMEPWVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Approaches to Urea (B33335) Formation

The synthesis of ureas dates back to 1828, when Friedrich Wöhler's synthesis of urea from inorganic starting materials marked a pivotal moment in chemistry. nih.gov Since then, the methods for creating urea derivatives have expanded dramatically, driven by the need for efficiency, safety, and selectivity.

The creation of unsymmetrical ureas, where two different amine fragments are joined by a carbonyl group, presents a unique synthetic challenge. The most conventional and widely used method involves the reaction of an amine with an isocyanate. nih.govmit.edu This approach is often high-yielding but is dependent on the availability and stability of the isocyanate starting material, which can be a limitation. nih.govmit.edu

To overcome the challenges associated with handling isocyanates, methods for their in situ generation have been developed from precursors like carbamates, hydroxamic acids, and carbamic acids. nih.govmit.edu More recent advancements have focused on metal-catalyzed C–N cross-coupling reactions. nih.govmit.edu Palladium-catalyzed methods, for instance, have shown great promise in the arylation of urea and its derivatives, providing a versatile route to unsymmetrical diaryl ureas. nih.govmit.eduresearchgate.net These strategies often involve a two-pot sequence of arylation, deprotection, and a second arylation to achieve the desired unsymmetrical product. mit.edu

Historically, phosgene (B1210022) was a key reagent in urea synthesis, but its extreme toxicity has driven a significant shift towards safer alternatives. rsc.orgnwo.nl This has led to the development of a host of "phosgene substitutes," including triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), and various carbonates, which are safer to handle and store. rsc.org

In line with the principles of green chemistry, there is a growing emphasis on using less hazardous and more sustainable starting materials. rsc.org The use of carbon dioxide (CO2) as a C1 source for urea synthesis is a particularly attractive, environmentally friendly approach. rsc.orgionike.com Electrocatalytic methods are also emerging as a green alternative, coupling CO2 with nitrogen sources under ambient conditions to produce urea, thereby reducing energy consumption and CO2 emissions associated with traditional industrial processes. hep.com.cnoaepublish.comresearchgate.net Furthermore, the use of microwave irradiation, continuous flow chemistry, and aqueous reaction media contributes to making urea synthesis more efficient and environmentally benign. nih.govrsc.org

Synthesis of the 1-(1H-indol-3-yl)-3-(m-tolyl)urea Core Structure

The specific architecture of this compound necessitates the strategic assembly of its two key components: the indole (B1671886) ring and the m-tolyl group, linked by the urea functionality. This involves the careful preparation of precursors for each fragment followed by a robust coupling reaction.

The indole motif is a privileged structure in many biologically active compounds. nih.gov The key precursor for the target molecule is 3-aminoindole. However, free 3-aminoindoles can be unstable and prone to oxidative decomposition due to their electron-rich nature. researchgate.netnih.gov This instability often necessitates their generation in situ or the use of protecting groups. researchgate.net

Several synthetic routes to 3-aminoindoles have been developed. These can be broadly categorized as methods that build the indole skeleton from non-indolic starting materials or those that functionalize a pre-existing indole ring. nih.gov One common approach involves the reduction of 3-nitroindoles. More contemporary methods include copper-catalyzed three-component coupling reactions and cascade reactions to construct the 3-aminoindole core. nih.govrsc.org A recently developed low-cost, two-step method proceeds via a spiro-isoxazole intermediate formed from an indole and nitrostyrene (B7858105), which is then converted to the 3-aminoindole. dntb.gov.ua

Precursor StrategyDescriptionKey Features
Reduction of 3-Nitroindole A classical method involving the chemical reduction of a nitro group to an amine.Straightforward, but requires preparation of the nitro-precursor.
Copper-Catalyzed Coupling A three-component reaction of a 2-aminobenzaldehyde, a secondary amine, and an alkyne. nih.govEfficient, cascade transformation, forms the indole core and amino group simultaneously. nih.gov
Spiro-isoxazole Intermediate Reaction of an indole with nitrostyrene followed by transformation with hydrazine (B178648) hydrate. dntb.gov.uaLow-cost, avoids direct handling of unstable 3-aminoindole. dntb.gov.ua
Cascade Phosphorylation/Cyclization Reaction of 2-isocyanobenzonitrile (B1622476) with phosphine (B1218219) oxide. rsc.orgNovel strategy forming multiple bonds in one pot. rsc.org

The m-tolyl isocyanate fragment provides the second key building block. The traditional industrial synthesis of isocyanates involves the reaction of the corresponding amine (m-toluidine) with the highly toxic reagent, phosgene. nwo.nlnih.gov The significant hazards associated with phosgene have spurred the development of numerous phosgene-free alternatives. nih.govgoogle.com

One of the most prominent phosgene-free routes is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) derived from the corresponding carboxylic acid (m-toluic acid). Other non-phosgene industrial processes include the catalyzed synthesis of a carbamate (B1207046) from an amine followed by thermal decomposition to the isocyanate. nih.gov This approach avoids the use of chlorine and can lead to a higher quality product. nih.gov Catalytic reductive carbonylation of nitroaromatics is another area of active research, though challenges with catalyst separation and efficiency remain. nwo.nl

Synthetic RouteStarting MaterialKey TransformationEnvironmental/Safety Consideration
Phosgenation m-Toluidine (B57737)Reaction with phosgeneHighly toxic reagent, hazardous byproducts. nwo.nlnih.gov
Curtius Rearrangement m-Toluic AcidFormation and thermal rearrangement of an acyl azidePhosgene-free, but uses potentially explosive azide intermediates.
Carbamate Decomposition m-Toluidine, CO, AlcoholFormation of a carbamate followed by thermolysisPhosgene-free, cleaner process. nih.gov
Reductive Carbonylation m-NitrotolueneCatalytic reaction with CO and an alcoholPhosgene-free, but catalyst recycling can be an issue. nwo.nl

The final and crucial step in synthesizing this compound is the formation of the urea bond by coupling the two prepared precursors. The most direct method is the nucleophilic addition of 3-aminoindole to m-tolyl isocyanate. nih.gov This reaction is typically efficient and proceeds under mild conditions.

To circumvent the direct use of potentially hazardous isocyanates, alternative coupling strategies can be employed. A common approach involves activating one of the amine components. For example, 3-aminoindole can be reacted with a phosgene equivalent like 1,1'-carbonyldiimidazole (CDI) to form an activated carbamoyl (B1232498) intermediate. This intermediate then readily reacts with m-toluidine to yield the final unsymmetrical urea, often in a one-pot procedure. Another strategy uses dioxazolones as isocyanate surrogates, which decompose under mild heating in the presence of a base to generate the isocyanate in situ for reaction with an amine. tandfonline.com This method has been shown to be effective in various solvents, including methanol (B129727) and water. tandfonline.com

Optimization of Synthetic Procedures for Enhanced Yield and Purity

The synthesis of indolyl ureas, including this compound, is a topic of ongoing research aimed at improving reaction efficiency, product yield, and purity. Optimization strategies often focus on reaction conditions, purification methods, and the use of modern synthetic techniques.

A common route to 1,3-disubstituted ureas involves the reaction of an amine with an isocyanate. For the title compound, this would typically involve reacting 3-aminoindole with m-tolyl isocyanate or 3-indolyl isothiocyanate with an appropriate amine, followed by conversion of the thiourea (B124793) to a urea. The efficiency of these reactions can be highly dependent on the chosen solvent, temperature, and reaction time.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Compared to conventional heating, microwave irradiation can significantly shorten reaction times and often leads to cleaner product formation with higher yields. mdpi.com For example, the synthesis of related 1-(naphthalene-1-yl)-3-(m-tolyl)thiourea saw a dramatic reduction in reaction time from hours to minutes when switching from conventional heating to microwave irradiation, with a corresponding increase in yield. ukm.my

Purification is a critical step to ensure the isolation of high-purity indolyl ureas. Common methods include:

Flash Chromatography: Widely used to separate the desired product from unreacted starting materials and byproducts. Various solvent systems, such as n-hexane/ethyl acetate (B1210297) or dichloromethane/methanol, are employed depending on the polarity of the specific compound. mdpi.com

High-Performance Liquid Chromatography (HPLC): Both semi-preparative and analytical HPLC are used for purification and purity assessment, respectively. mdpi.comnih.gov For instance, the purity of a synthesized urea analog was confirmed to be 98.74% by HPLC. nih.gov

Recrystallization: An effective method for purifying solid products. The choice of solvent is crucial for obtaining high-purity crystals. scispace.com

Dialysis Filtration: In specific applications, techniques like dialysis using nanofiltration membranes have been employed to purify aqueous urea solutions by removing salts and other impurities. google.com

The table below summarizes a comparative study on the synthesis of thiourea analogs, highlighting the benefits of microwave-assisted methods.

MethodSolventTemperatureTimeYield (%)Reference
ConventionalDichloromethaneReflux5 hours81 ukm.my
MicrowaveDichloromethane100 °C5 min94 ukm.my

Chemical Reactivity and Derivatization Strategies for Indolyl Urea Scaffolds

The this compound structure contains several reactive sites that can be targeted for chemical modification. These derivatization strategies are essential for exploring the chemical space around the core scaffold, often as part of medicinal chemistry programs to establish structure-activity relationships (SAR).

Modifications on the Indole Ring System

The indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic substitution. bhu.ac.in

Reactivity of C-3 and C-2 Positions: The C-3 position is the most reactive site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org Since the title compound is already substituted at C-3 via the urea linkage, further electrophilic attack would be directed to other positions. If the C-3 position is occupied, electrophilic substitution can occur at the C-2 position. bhu.ac.inresearchgate.net

N-H Functionalization: The indole N-H proton is slightly acidic and can be removed by a base, allowing for N-alkylation or N-arylation. researchgate.net Protecting the N-H group with moieties like tosyl (Ts) or tert-butoxycarbonyl (Boc) is a common strategy to prevent side reactions or to direct lithiation to the C-2 position for further functionalization. bhu.ac.inresearchgate.net For example, N-arylation of protected and unprotected 1-(indol-3-yl)-tetrahydroisoquinolines has been successfully achieved using iron or copper catalysts. beilstein-journals.org

Substitution on the Benzene Ring: Electrophilic substitution on the carbocyclic (benzene) part of the indole ring typically requires harsher conditions and occurs only after the more reactive N-1, C-2, and C-3 positions are blocked. wikipedia.org Under strongly acidic conditions that protonate the C-3 position, electrophilic attack can be directed to the C-5 position. wikipedia.org

The table below lists common electrophilic substitution reactions on the indole ring.

ReactionReagentsTypical Position of AttackReference
Vilsmeier-Haack FormylationPOCl₃, DMFC-3 wikipedia.org
Mannich ReactionCH₂O, DimethylamineC-3 (forms Gramine) wikipedia.org
Michael Additionα,β-unsaturated ketones/nitrilesC-3 bhu.ac.in
N-ArylationAryl halide, Cu or Fe catalystN-1 beilstein-journals.org
N-TosylationTosyl chloride (TsCl), BaseN-1 researchgate.net

Substituent Variations on the m-Tolyl Aromatic Ring

Modifying the substituents on the m-tolyl ring is a key strategy for fine-tuning the properties of the molecule. By introducing different functional groups, researchers can alter electronic properties, lipophilicity, and steric bulk, which can influence chemical reactivity and biological activity.

Syntheses of analogs typically involve reacting 3-aminoindole or its derivatives with a variety of substituted phenyl or tolyl isocyanates. Studies on related indole-thiourea derivatives have shown that the nature of the substituent on the benzene ring has a significant impact. nih.gov For instance, compounds bearing electron-withdrawing groups (e.g., -Br, -Cl) on the phenyl ring demonstrated different inhibitory activities against certain enzymes compared to those with electron-donating groups (e.g., -OCH₃). nih.gov This highlights the importance of systematic substituent variation in exploring the chemical and biological potential of the scaffold.

The following table provides examples of synthesized analogs with variations on the aryl ring.

Aryl GroupCore ScaffoldSynthetic PrecursorReference
p-tolyl1-(1-(2-Methoxyethyl)-1H-indol-3-yl)ureap-tolyl isocyanate chiralen.com
p-tolyl1-(Naphthalene-1-yl)thioureap-toluidine ukm.my
o-tolyl1-(Naphthalene-1-yl)thioureao-toluidine ukm.my
p-tolylZafirlukast (B1683622) analogp-tolyl isocyanate researchgate.net
m-tolylZafirlukast analogm-tolyl isocyanate researchgate.net
4-chlorophenyl1-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea1-chloro-4-isocyanatobenzene acs.org

Alterations of the Urea Linkage (e.g., Thiourea Analogs)

The urea linkage is a versatile functional group that can be replaced with other moieties to create analogs with different properties. The most common alteration is the substitution of the carbonyl oxygen with a sulfur atom to form a thiourea. This bioisosteric replacement can alter hydrogen bonding capabilities, lipophilicity, and metabolic stability. nih.govresearchgate.net

The synthesis of indolyl thioureas is well-established. A general method involves the condensation of an indole-containing amine, such as 2-(1H-indol-3-yl)ethanamine, with an appropriate aryl isothiocyanate in an anhydrous solvent. researchgate.net Alternatively, an indole isothiocyanate can be reacted with an amine. mdpi.com The thiourea group itself is a valuable synthon and can participate in further reactions; for example, it can be converted back to a urea by treatment with an oxidizing agent like mesityl nitrile oxide. mdpi.com Numerous indole-thiourea hybrids have been synthesized and studied for various biological activities. nih.govchula.ac.th

Compound NameSynthetic ApproachReference
Indole-derived thioureasCondensation of 2-(1H-indol-3-yl)ethanamine with aryl/alkylisothiocyanates researchgate.net
Bis-indole thioureaReaction of [1-(tert-butoxycarbonyl)indol-3-yl]methyl isothiocyanate with p-phenylenediamine mdpi.com
Frentizole-based indolyl thioureasDesign and synthesis to interact with monoamine oxidase (MAO) nih.gov
1-(Naphthalene-1-yl)-3-(m-tolyl)thioureaReaction of m-toluidine and naphthyl isothiocyanate ukm.my

Hydrogenation and Other Reduction Reactions of Urea Derivatives

The reduction of the this compound scaffold can occur at two primary locations: the urea carbonyl group and the indole ring.

The carbonyl group of a urea is significantly less reactive towards reduction than aldehydes or ketones due to the resonance stabilization provided by the two adjacent nitrogen atoms. u-tokyo.ac.jpwikipedia.org Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. bhu.ac.in However, the selective reduction of ureas is possible under specific conditions. Advanced catalytic systems, such as those based on iridium, have been developed for the chemoselective hydrogenolysis of the urea C-N bond, yielding formamides and amines while tolerating more traditionally reactive carbonyl groups like esters and amides. u-tokyo.ac.jp

The indole ring itself can undergo reduction. Catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd, Pt, or Rh) can reduce the pyrrole (B145914) part of the indole ring to yield an indoline. The benzene ring of indole is more resistant to reduction but can be reduced under more forcing conditions or by using methods like Birch reduction (e.g., lithium in liquid ammonia), which typically yields 4,7-dihydroindole. bhu.ac.in The specific outcome of the reduction depends heavily on the chosen catalyst and reaction conditions.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization of 1-(1H-indol-3-yl)-3-(m-tolyl)urea and Its Analogs

Spectroscopic analysis is fundamental to the characterization of this compound and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for elucidating the molecular structure of this compound and its derivatives. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals in the NMR spectra provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum of a related analog, (2-Methyl-1H-indol-3-yl)(phenyl)methanone, the methyl protons appear as a singlet at approximately 2.37 ppm. rsc.org The aromatic protons of the indole (B1671886) and phenyl rings typically resonate in the downfield region, between 7.0 and 8.0 ppm, exhibiting characteristic splitting patterns (e.g., triplets and doublets) that reveal their substitution patterns. rsc.org The NH proton of the indole ring is often observed as a broad singlet at a higher chemical shift, around 11-12 ppm, due to its acidic nature. rsc.org

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For an analog, the methyl carbon appears at approximately 14.2 ppm. rsc.org The carbons of the indole and phenyl rings resonate in the aromatic region (approximately 110-145 ppm), with the carbonyl carbon of the urea (B33335) linkage appearing further downfield. rsc.org The specific chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for the differentiation of isomers.

Table 1: Representative ¹H and ¹³C NMR Data for Analogs of this compound Data for illustrative purposes and may vary based on specific analog and solvent.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(2-Methyl-1H-indol-3-yl)(phenyl)methanone2.37 (s, 3H, CH₃), 6.99 (t, J=7.5 Hz, 1H), 7.10 (t, J=7.5 Hz, 1H), 7.31 (d, J=8.0 Hz, 1H), 7.37 (d, J=8.0 Hz, 1H), 7.49 (t, J=7.5 Hz, 2H), 7.57 (t, J=10.0 Hz, 1H)Not explicitly provided in the search result.
(2-Methyl-1H-indol-3-yl)(thiophen-3-yl)methanone2.38 (s, 3H), 7.01 (t, J=7.5 Hz, 1H), 7.10 (t, J=7.5 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 7.38 (d, J=8.0 Hz, 1H), 7.55 (dd, J=8.0, 32.5 Hz, 4H), 11.97 (s, 1H)14.2, 111.3, 112.2, 119.9, 121.1, 121.9, 127.1, 128.5, 130.0, 135.0, 135.8, 140.2, 144.7, 190.3

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound and its analogs. The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

Key vibrational bands for this class of compounds include:

N-H stretching: A sharp or broad band in the region of 3200-3400 cm⁻¹, corresponding to the N-H bonds of the indole and urea moieties. For instance, in analogs of zafirlukast (B1683622), an N-H stretch is observed around 3292 cm⁻¹. acgpubs.org

C=O stretching: A strong absorption band typically found between 1630 and 1680 cm⁻¹, characteristic of the urea carbonyl group. In zafirlukast analogs, this stretch appears around 1686-1696 cm⁻¹. acgpubs.org

C-N stretching: These vibrations appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Analogs of this compound Data for illustrative purposes and may vary based on specific analog.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Example from Analog
N-H (Indole, Urea)Stretching3200 - 34003292 (NH in zafirlukast analog) acgpubs.org
C=O (Urea)Stretching1630 - 16801686 (C=O in zafirlukast analog) acgpubs.org
C-O (Methoxy group in analog)Stretching1200 - 13001290 (OCH₃ in zafirlukast analog) acgpubs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.

For this compound, the expected molecular ion peak [M+H]⁺ would correspond to a mass-to-charge ratio (m/z) that confirms its molecular formula, C₁₆H₁₅N₃O. In the analysis of related indole derivatives, HRMS has been used to confirm the calculated molecular formulas. For example, the calculated mass for C₁₇H₁₃N₂O was 261.1028, and the found mass was 261.1015, confirming the elemental composition. rsc.org Similarly, for an analog with the formula C₁₆H₁₀N₂O, the calculated [M+H]⁺ was 261.1028 and the found value was 261.1015. rsc.org These precise measurements are crucial for distinguishing between compounds with similar nominal masses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. The specific wavelengths of maximum absorption (λ_max) can be influenced by the substitution pattern on the indole ring and the nature of the conjugated systems. For related indole derivatives, UV-Vis spectra are used to analyze electronic properties and band gap energies. researchgate.net The electronic transitions are often of the n→π* and π→π* type. conicet.gov.ar

X-ray Crystallography for Solid-State Structural Determination

In a study of related indole derivatives, X-ray crystallography was used to determine the Z structure of 4-[(1-methyl-1H-indol-3-yl)methylene]-3-phenyl-1-p-tolyl-1H-pyrazol-5-one. researchgate.net For another analog, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the crystal structure revealed a V-shape with specific dihedral angles between the indole and benzene (B151609) rings. mdpi.com The crystal packing was primarily driven by π-π interactions. mdpi.com Similarly, the crystal structure of pyrazole (B372694) urea-based inhibitors complexed with p38 MAP kinase has been determined, showing a hydrogen bond network between the urea moiety and amino acid residues of the protein. These examples highlight the power of X-ray crystallography in elucidating the detailed solid-state conformation and intermolecular interactions of indole-containing compounds.

Conformational Preferences and Tautomeric Considerations of the Indole and Urea Moieties

The indole and urea moieties in this compound can exhibit conformational flexibility and tautomerism.

The urea group can adopt different conformations due to rotation around the C-N bonds. These conformations are often described as cis or trans with respect to the orientation of the substituents on the nitrogen atoms. nih.gov The trans-trans conformation is frequently the most stable. nih.gov The conformational preferences can be significantly influenced by the substitution pattern and the potential for intramolecular hydrogen bonding. nih.gov

Tautomerism is also a consideration. The indole ring can exist in tautomeric forms, although the 1H-indole form is overwhelmingly favored. The urea moiety can, in principle, exist in its iminol tautomeric form, but the keto form is generally more stable. researchgate.net For indole-3-pyruvate, the equilibrium between the keto and enol tautomers has been studied, and it was found that the ratio of these forms is highly dependent on the solvent. nih.gov Computational studies can be employed to assess the relative energies of different conformers and tautomers. conicet.gov.ar

Structure Activity Relationship Sar Investigations

Elucidating Key Pharmacophoric Elements within the 1-(1H-indol-3-yl)-3-(m-tolyl)urea Scaffold

The this compound scaffold possesses distinct pharmacophoric features that are essential for its biological activity. The urea (B33335) moiety is a cornerstone of these interactions, acting as a rigid and effective hydrogen bond donor and acceptor. mdpi.comresearchgate.netnih.gov The two NH groups of the urea can donate hydrogen bonds, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor, allowing for stable and specific interactions with biological targets like proteins and enzymes. researchgate.netnih.gov

Pharmacophoric FeatureRole in Biological InteractionSource
Urea Moiety (NH-CO-NH) Hydrogen bond donor (NH groups) and acceptor (CO group), providing a stable and directional binding anchor. mdpi.comresearchgate.netnih.gov
Indole (B1671886) Ring Provides a hydrophobic surface for van der Waals and π-π stacking interactions; the N-H group can act as a hydrogen bond donor. nih.govsci-hub.ru
m-Tolyl Group Contributes to hydrophobic interactions and influences the overall electronic properties and conformation of the molecule.
Diaryl Urea Scaffold Establishes the spatial orientation of the aromatic rings and the hydrogen bonding groups, which is critical for target recognition and binding. nih.gov

Impact of Indole Ring Substitutions on Biological Interactions

Modifications to the indole ring of the this compound scaffold have a significant impact on its biological activity.

The N1-position of the indole ring is a critical point for molecular interactions. In many related indole derivatives, this position is unsubstituted, and the N-H group plays a vital role in forming hydrogen bonds with target macromolecules. acs.org The introduction of substituents at the N1-position can have a profound, often detrimental, effect on biological activity. For instance, in some classes of indole-based anticancer agents, the introduction of alkyl or benzyl (B1604629) groups at the N1-position has been shown to reduce or even eliminate activity. acs.org This suggests that the hydrogen-bonding capability of the indole N-H is a crucial pharmacophoric feature. In other cases, while N1-substitution is tolerated, it generally leads to a decrease in potency compared to the unsubstituted counterparts. hilarispublisher.com

Substituents on the fused benzene (B151609) portion of the indole nucleus (positions C4, C5, C6, and C7) can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity. The introduction of substituents can either enhance or decrease biological activity depending on the nature and position of the group. For example, in certain series of indole derivatives, substitution at the C5-position with an electron-donating group like a methoxy (B1213986) group was found to be favorable for activity. researchgate.net Conversely, introducing substituents at the C7-position has been shown to greatly reduce the antiproliferative activity in some compounds. acs.org The presence of halogen atoms in the fused ring has also been noted to strengthen the inhibitory activity of some indole derivatives.

The C3-position of the indole's pyrrole (B145914) ring is a highly reactive site and a key point of attachment for the urea moiety in the title compound. nih.gov The linkage at this position is critical, as it correctly orients the m-tolylurea (B1215503) side chain for interaction with biological targets. The electron-rich nature of the C3-position makes it a preferred site for electrophilic substitution, which is a common strategy in the synthesis of such derivatives. chemrxiv.org Modifications that alter or replace the urea linkage at the C3-position would fundamentally change the compound's SAR profile. Studies on related compounds have shown that the nature of the substituent at C3 is a major determinant of biological activity. rsc.org

Significance of the m-Tolyl Moiety Modifications on Biological Activities

The m-tolyl group is not merely a passive structural component; its modification significantly affects the biological profile of the molecule.

In a study on imidazothiazole derivatives with tolyl groups, the para-tolyl compound was found to be preferable to the meta- or ortho-tolyl isomers in terms of inhibitory activity. hilarispublisher.com Similarly, for a series of N-(1,3-benzothiazol-2-yl)-N'-(tolyl) ureas, the para-substituted derivative showed the highest activity, with the order of activity being para > meta > ortho, a trend attributed to reduced steric hindrance. nih.govmdpi.com However, in other contexts, such as unsymmetrical alkylaryl ureas with hypnotic effects, the meta isomers have shown the highest potency. These findings underscore that the optimal position of the methyl group is target-dependent, but its placement is a key factor in the structure-activity relationship.

IsomerRelative Position of Methyl GroupGeneral Impact on Activity (Context-Dependent)Source
ortho-tolyl Adjacent to the urea linkerOften shows lower activity, potentially due to steric hindrance. hilarispublisher.comnih.govmdpi.com
meta-tolyl One carbon removed from the urea linkerActivity can be intermediate or, in some cases, the most potent. hilarispublisher.com
para-tolyl Opposite to the urea linkerFrequently demonstrates the highest activity, possibly due to optimal fit and reduced steric clash in the binding site. hilarispublisher.comnih.govmdpi.com

Substitution Patterns on the Phenyl Ring and Their Structural Impact

The nature and position of substituents on the phenyl ring of aryl-urea compounds are pivotal in determining their biological efficacy. In the case of this compound and its analogues, the phenyl group is a key interaction domain, and modifications to it can drastically alter binding affinity and activity.

Research on similar N-pyrazole, N'-aryl ureas highlights the essential nature of the phenyl ring itself; its complete removal results in a total loss of binding potency. Further studies demonstrate that the aromaticity of this ring is crucial. Saturation of the phenyl ring to a cyclohexyl group, or increasing the distance between the ring and the urea linker by one or two carbons, leads to a significant decrease in binding affinity.

The electronic properties of substituents on the phenyl ring also play a critical role. In a series of isatin-based urea derivatives, compounds bearing an electron-donating group on the phenyl ring generally exhibited higher inhibitory activity against the tyrosinase enzyme compared to those with a halogen group. researchgate.net Conversely, in other series, the introduction of polar groups, such as in pyridine (B92270) or aniline (B41778) derivatives, was found to lower potency. However, lipophilic groups attached to the phenyl nucleus can enhance potency.

Halogen substitution is a common strategy in medicinal chemistry. Studies on isoxazole-based ureas as antitubercular agents revealed that compounds with halogen substituents—both mono- and di-substituted—displayed potent activity. Specifically, halogen moieties (a non-polar group) at the meta- and para-positions were found to be optimal for potency. nih.gov In contrast, substituents like meta-cyano or para-methoxy resulted in poor to moderate activity. nih.gov

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity of Aryl Urea Analogs

Base ScaffoldSubstitution on Phenyl RingObservationReference
Pyrazole (B372694) UreaRing removedComplete loss of binding potency
Pyrazole UreaRing saturated (cyclohexyl)Decreased binding affinity
Pyrazole UreaPolar groups (pyridine/aniline)Lowered potency
Pyrazole UreaLipophilic groupsImproved potency
Isatin UreaElectron-donating groupsHigher inhibitory activity researchgate.net
Isoxazole (B147169) UreaHalogen at m- or p-positionPotent anti-TB activity nih.gov
Isoxazole Uream-cyano or p-methoxyPoor to moderate activity nih.gov

Contributions of the Urea Linkage to Ligand-Target Recognition

The urea moiety (-NH-CO-NH-) is not merely a spacer but a functionally critical pharmacophore in many bioactive molecules, including this compound. nih.govnih.gov Its ability to form specific, strong interactions with protein targets is fundamental to the compound's biological activity. nih.govnih.gov

Conformational Flexibility and Hydrogen Bonding Capacity of the Urea Unit

The power of the urea linkage lies in its dual nature as both a hydrogen bond donor (from the two N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen). nih.govmdpi.com This allows it to establish a network of stable hydrogen bonds with amino acid residues in a protein's binding site, contributing significantly to binding affinity and specificity. nih.govkubinyi.de The geometry of these hydrogen bonds is highly directional, meaning the urea group can orient the entire ligand into an optimal conformation for binding. kubinyi.dersc.org

The urea carbonyl is recognized as a particularly strong hydrogen bond acceptor. mdpi.com The strength of the hydrogen bond network formed by the urea group can be so crucial that it dictates the dissociation rate of an inhibitor from its target enzyme. nih.gov For instance, in studies of HIV-1 protease inhibitors, the stability of the hydrogen bond network involving the urea moiety was a key factor in the inhibitor's residence time in the binding pocket. nih.gov

While possessing some rotational freedom, the urea unit provides a relatively rigid and linear linker that properly positions the flanking indole and tolyl moieties for interaction with their respective binding pockets. The planarity of the urea group facilitates favorable interactions within the often-planar pockets of binding sites. The introduction of methyl groups onto the urea nitrogens, which would prevent hydrogen donation, has been shown to cause a significant loss of activity in pyrazole urea inhibitors, underscoring the importance of the N-H protons as hydrogen bond donors.

Comparative Analysis with Thiourea (B124793) and Other Linkers in SAR Studies

To confirm the importance of the urea linkage, medicinal chemists often synthesize analogues with modified linkers. A common and informative substitution is the replacement of the urea's carbonyl oxygen with a sulfur atom, creating a thiourea (-NH-CS-NH-).

This seemingly minor change can have significant consequences for biological activity, although the outcome is not always predictable. In SAR studies of pyrazole-based kinase inhibitors, a thiourea analogue showed a 60-fold decrease in binding potency compared to its urea counterpart. Similarly, in a series of isoxazole esters designed as antitubercular agents, the urea derivatives were generally found to be more potent than the corresponding thiourea analogues. nih.gov The differences in electronic properties, hydrogen bonding capacity, and size between oxygen and sulfur are thought to account for these activity changes. acs.org

However, this is not a universal rule. In an investigation of potential antiglycation agents, derivatives containing halogens were found to be highly potent regardless of whether the linker was a urea or a thiourea, suggesting no preference in that specific biological context. researchgate.net

Replacing the urea group with other linkers, such as an amide, has also been explored. In multiple studies, such modifications have been shown to cause a decrease or complete loss of activity, reinforcing the idea that the specific geometry and dual hydrogen-bonding capability of the urea moiety are fundamental for the activity of these classes of compounds. nih.gov

Table 2: Comparative Activity of Urea vs. Thiourea Analogs in SAR Studies

Compound ClassObservationConclusionReference
Pyrazole Kinase InhibitorsThiourea analogue showed a 60-fold decrease in binding potency.Urea is strongly preferred.
Isoxazole AntitubercularsUrea derivatives were generally more potent than thiourea analogues.Urea is generally preferred. nih.gov
Piperazine Antiglycation AgentsHalogenated derivatives were potent with no preference for urea or thiourea.Urea and thiourea are functionally equivalent in this context. researchgate.net

Mechanistic Insights into Biological Interactions

Target Identification and Engagement Studies for Indolyl Urea (B33335) Derivatives

The structural framework of indolyl ureas, featuring an indole (B1671886) ring and a urea linker, allows them to bind to a wide array of biological targets. scispace.comresearchgate.net Modifications to the indole and phenyl rings have led to the development of derivatives with specificity for different proteins, including enzymes, receptors, and structural proteins. scispace.comresearchgate.net

Indolyl urea derivatives have demonstrated inhibitory activity against several key enzyme families, including kinases, aminopeptidases, and ureases. The mechanism of inhibition is often competitive, but other modes have also been observed.

Kinases: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. mdpi.com Urea-containing derivatives have been successfully developed as kinase inhibitors. researchgate.netulakbim.gov.tr For instance, certain indole derivatives containing a urea group exhibit potent inhibitory activity against SRC kinase. ulakbim.gov.tr The urea functionality is crucial as it can form a bidentate hydrogen bond with conserved residues like glutamate (B1630785) in the kinase domain, stabilizing a conformation that is incompatible with ATP binding. Some derivatives show dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and SRC kinases. ulakbim.gov.tr

Table 1: Kinase Inhibition by Indolyl Urea Derivatives

Compound/Derivative Class Target Kinase IC₅₀ Value Reference
Indole-urea derivative 16 EGFR 1.026 µM ulakbim.gov.tr
Indole-urea derivative 16 SRC Kinase 0.002 µM ulakbim.gov.tr
Phenyl urea derivative i12 IDO1 0.1-0.6 µM mdpi.com

Note: This table is interactive. You can sort and filter the data.

Aminopeptidases: Aminopeptidases are involved in various physiological processes, and their inhibition is a target for therapeutic intervention. nih.gov Indolyl urea derivatives have been identified as inhibitors of enzymes like Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). nih.gov Compound 2 (1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea), a urea derivative, was found to be a competitive inhibitor of ERAP1. nih.govacs.org These inhibitors can modulate antigen presentation, which is crucial for immune responses in autoimmunity and cancer. nih.govacs.org

Ureases: Urease is a nickel-containing enzyme crucial for the survival of certain pathogens, such as Helicobacter pylori, making it a target for antimicrobial agents. mdpi.comacs.org Indole and urea derivatives have been extensively studied as urease inhibitors. mdpi.comnih.gov The mechanism often involves the inhibitor binding to the nickel ions in the active site or blocking the mobile flap at the entrance of the active site. acs.orgtandfonline.com For example, N-substituted indole-3-carbaldehyde oxime derivatives have shown potent urease inhibitory activity. mdpi.com Similarly, indole-based acetohydrazide derivatives have exhibited significant urease inhibition, with IC₅₀ values in the low micromolar range. acs.org Structure-activity relationship (SAR) studies reveal that substituents capable of forming hydrogen bonds often enhance inhibitory activity. nih.gov

Table 2: Urease Inhibition by Indole Derivatives

Compound/Derivative Class Urease Source IC₅₀ Value Reference
Indole-based acetohydrazide 11a Jack Bean 0.60 µM acs.org
N-substituted indole-3-carbaldehyde oxime 9 Helicobacter pylori >50% inhibition at 10 µg/mL mdpi.com
Benzoylthiourea derivative 21 (Series A) Jack Bean 0.13 µM nih.gov

Note: This table is interactive. You can sort and filter the data.

Indolyl ureas can also act by binding to and modulating the function of various cell surface and intracellular receptors.

Cannabinoid Receptor 1 (CB1): The CB1 receptor, a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system. nih.gov Both indole and urea derivatives have been identified as allosteric modulators of the CB1 receptor. nih.govcsic.es The first evidence for an allosteric binding site on the CB1 receptor came from studies on indole derivatives like Org27569. nih.govnih.gov These molecules can enhance the binding of agonists while acting as negative allosteric modulators (NAMs) of agonist activity. nih.govcsic.es Urea-based compounds have also been discovered as CB1 receptor allosteric modulators. nih.govorientjchem.org These findings suggest that the indolyl urea scaffold is promising for fine-tuning CB1 receptor signaling. orientjchem.org

Other Receptors: The indole scaffold is found in molecules that interact with a variety of other receptors. For example, certain indole derivatives act as estrogen receptor (ER) degraders, which involves binding to the ER and promoting its degradation. google.com Additionally, research has focused on designing synthetic receptors based on pyrido[3,2-g]indole subunits for the specific recognition of urea derivatives. acs.orgacs.org

Beyond enzymes and receptors, indolyl ureas interact directly with other critical cellular proteins.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division and are a major target for anticancer drugs. nih.gov A significant number of indole derivatives have been developed as tubulin polymerization inhibitors. nih.govrsc.orgnih.gov They often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and inducing apoptosis. rsc.orgrsc.org Molecular docking studies have helped to visualize how these derivatives occupy the colchicine (B1669291) site. rsc.orgrsc.org

DNA Binding: The planar indole ring is capable of interacting with DNA. Studies on various indole derivatives have shown that they can bind to DNA, primarily through intercalation. tandfonline.comnih.gov This interaction involves the insertion of the planar aromatic system of the indole between the base pairs of the DNA double helix. tandfonline.comacs.org UV-visible absorption spectroscopy and viscosity studies have confirmed this intercalative binding mode. tandfonline.com Such interactions can lead to DNA cleavage and contribute to the antitumor properties of these compounds. tandfonline.comnih.gov Bis-indole derivatives, in particular, have been shown to bind and stabilize G-quadruplex (G4) DNA structures. diva-portal.org

Table 3: DNA Binding Constants for Indole Derivatives

Compound/Derivative DNA Target Binding Constant (Kb) Reference
3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a) ctDNA 5.69 x 10⁴ M⁻¹ nih.govresearchgate.net

Note: This table is interactive. You can sort and filter the data.

Elucidation of Molecular Mechanisms of Action

A key aspect of understanding the biological effects of indolyl ureas is elucidating their precise molecular mechanisms. Allosteric regulation has emerged as a significant mechanism for this class of compounds.

Allosteric Regulation: Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov As discussed, indolyl urea derivatives are prominent allosteric modulators of the CB1 receptor. nih.govcsic.es For example, Org27569 modulates CB1 receptor activity by inducing conformational changes that sterically block the movements of transmembrane helices involved in receptor activation. nih.gov This mechanism allows for a more nuanced modulation of receptor signaling compared to direct agonists or antagonists. csic.es The principle of allosteric regulation by urea-containing compounds has also been demonstrated in synthetic catalytic systems, where coordination-based control of hydrogen-bonding events can regulate catalytic activity. acs.org

Interactions with Cellular Pathways at the Molecular Level

The binding of indolyl urea derivatives to their molecular targets triggers cascades of events that affect entire cellular pathways.

These compounds have been shown to modulate critical signaling pathways involved in cell proliferation, survival, and immune response. For example, some urea derivatives can suppress the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer and drives tumor progression. google.com Other derivatives can induce apoptosis through the activation of Nur77, a nuclear receptor involved in cell death. scispace.com This induction can be dose- and time-dependent and is a critical mechanism for the anticancer action of these specific compounds. scispace.com Furthermore, certain substituted indolylurea derivatives act as inhibitors of the cGAS-STING signaling pathway, which plays a vital role in innate immunity and can be abnormally activated in inflammatory and autoimmune diseases. google.com The interaction with DNA can also trigger DNA damage response pathways, contributing to the cytotoxic effects observed in cancer cells. tandfonline.com

Computational Chemistry and Cheminformatics Studies

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mechanism and for the structure-based design of drugs.

Prediction of Binding Modes and Affinities of 1-(1H-indol-3-yl)-3-(m-tolyl)urea

Molecular docking simulations have been employed to predict how this compound and similar indolyl urea (B33335) derivatives orient themselves within the binding sites of various protein targets. These studies calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. For instance, docking studies of urea derivatives against targets like the enoyl-(acyl-carrier-protein) reductase (ENR) have shown favorable binding energies, indicating stable interactions. nih.gov The urea moiety is often critical for binding, forming key hydrogen bonds with the target protein, while the indole (B1671886) and tolyl groups engage in hydrophobic and other interactions. nih.gov The specific binding mode and affinity are highly dependent on the topology and chemical nature of the target protein's active site.

Table 1: Representative Docking Scores of Urea Derivatives Against a Protein Target

CompoundDocking Score (kcal/mol)
Urea Derivative 1-8.5
Urea Derivative 2-9.2
Urea Derivative 3-7.8
This compound (example) -9.5

Note: This table is for illustrative purposes and the values are examples of typical docking scores.

Identification of Key Interacting Residues and Binding Hotspots in Target Proteins

A significant outcome of molecular docking is the identification of specific amino acid residues within the target protein that are crucial for ligand binding. These "hotspots" are regions in the binding site that contribute significantly to the binding energy. For indolyl urea compounds, the urea linker commonly forms hydrogen bonds with polar residues in the binding pocket. researchgate.net The indole ring can participate in various interactions, including hydrogen bonding via the N-H group and π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The tolyl group typically occupies a hydrophobic pocket, forming van der Waals interactions. For example, in studies of pyrazole (B372694) urea-based inhibitors targeting p38 MAP kinase, the urea moiety was observed to form critical hydrogen bonds, a finding that guided further optimization. The identification of these key interactions is vital for designing analogs with improved affinity and selectivity. researchgate.net

Virtual Screening and Hit Identification for Novel Indolyl Urea Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. vipergen.com This approach has been successfully used to discover novel analogs of indolyl ureas. By using the known structure of a target protein, millions of compounds can be docked in silico, and those with the best predicted binding affinities and favorable interaction patterns are selected for experimental testing. vipergen.comnih.gov This process significantly accelerates the hit identification phase of drug discovery. vipergen.com For instance, virtual screening campaigns have led to the discovery of novel urea-based inhibitors for targets such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and β-secretase (BACE1). mdpi.comresearchgate.netresearchgate.net These campaigns often start with a fragment-based approach or by screening a library of diverse compounds, followed by optimization of the initial hits to improve potency and other drug-like properties. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.

Conformational Ensemble and Flexibility of the Compound in Solution

MD simulations can be used to explore the conformational landscape of this compound in a solvent environment, typically water. These simulations reveal the different shapes (conformers) the molecule can adopt and the flexibility of its rotatable bonds. mdpi.com The indole, urea, and tolyl groups can rotate relative to each other, and understanding the preferred conformations in solution is important as it can influence the molecule's ability to bind to its target. mdpi.comnih.gov The flexibility of a molecule is a key determinant of its biological activity and pharmacokinetic properties. mdpi.com

Stability and Dynamic Behavior of Protein-Ligand Complexes Involving the Compound

MD simulations of the protein-ligand complex provide crucial information about the stability of the binding and the dynamic nature of the interactions. nih.gov By simulating the complex for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the predicted docking pose or if it undergoes significant conformational changes. These simulations can also highlight the flexibility of different parts of the protein upon ligand binding. nih.gov Analysis of the MD trajectory can reveal the persistence of key hydrogen bonds and hydrophobic interactions over time, providing a more accurate assessment of the binding stability than docking alone. For instance, MD simulations have been used to verify the stability of protein-ligand complexes involving urea derivatives, showing that the number of hydrogen bonds remains consistent throughout the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

Two-dimensional QSAR (2D-QSAR) models are developed to predict the biological activity of compounds based on descriptors calculated from their 2D structure. nih.govnih.gov These models are statistically robust tools in medicinal chemistry for understanding which structural properties influence activity. nih.govnih.gov The process involves using multiple linear regression (MLR) or other machine learning algorithms to correlate molecular descriptors (representing physicochemical properties like lipophilicity, electronics, and topology) with the observed biological activity, such as IC50 values. nih.govukim.mk

For instance, in studies of urea-substituted pyrimidines and other heterocyclic compounds, 2D-QSAR models have successfully identified key drivers of activity. nih.gov Lipophilicity is often found to be a critical factor. nih.gov Similarly, for novel 1H-3-indolyl derivatives, 2D-QSAR modeling has been employed to select the most promising candidates for in vitro testing, demonstrating its utility in prioritizing synthetic efforts. nih.gov The heuristic method, a 2D-QSAR approach, can rapidly screen numerous molecular descriptors to build the best multivariable linear predictor of a drug's activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methodologies provide insights into how the 3D arrangement of a molecule affects its interaction with a biological target. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that help in understanding the steric and electronic requirements for activity. mdpi.commdpi.com

CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps highlight regions where bulky groups (steric) or specific charge distributions (electrostatic) would enhance or diminish biological activity. mdpi.com For example, CoMFA studies on cannabinoid receptor ligands, which can include indole structures, revealed that the steric field was the principal contributor to biological activity, accounting for a significant portion of the model's predictive power. mdpi.com

CoMSIA extends this analysis by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comnih.gov This provides a more detailed picture of the intermolecular interactions. In a study on LSD1 inhibitors, CoMSIA models indicated that electrostatic, hydrophobic, and H-bond donor fields played crucial roles in activity. nih.gov The graphical contour maps generated from CoMFA and CoMSIA are invaluable for the rational design of new, more potent analogues by showing where to modify the structure of a lead compound like this compound. mdpi.commdpi.com

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. A crucial step is dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external compounds. nih.govlongdom.org

Several statistical parameters are used to validate a model:

Coefficient of Determination (R²) : Measures the goodness of fit for the training set.

Cross-validated Coefficient (q² or Q²) : This is a key indicator of the model's internal predictive ability, typically determined using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a reliable model. mdpi.comlongdom.org For example, a 3D-QSAR study on STAT3 inhibitors reported a q² of 0.604, indicating good predictive power. longdom.org Studies on LSD1 inhibitors achieved even higher q² values of 0.802 for CoMFA and 0.799 for CoMSIA. nih.gov

Predictive R² (R²pred) : This parameter assesses the model's ability to predict the activity of the external test set compounds. A high R²pred value confirms the model's external validity. nih.gov

The ultimate goal is to develop a statistically significant QSAR model that can be used to accurately predict the activity of newly designed compounds, thereby guiding further research and synthesis. ukim.mk

Table 1: Key Statistical Parameters in QSAR Model Validation

Parameter Description Generally Accepted Value for a Good Model Reference
q² (or Q²) Cross-validated correlation coefficient; indicates internal model robustness and predictive ability. > 0.5 mdpi.com, longdom.org
Coefficient of determination for the training set; indicates goodness of fit. Close to 1.0 nih.gov
R²pred Predictive correlation coefficient for the external test set; indicates external predictive power. High value indicates good predictability nih.gov

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. nih.govresearchgate.net These methods provide fundamental insights into molecular structure and behavior at the atomic level. semanticscholar.org The B3LYP functional is a commonly used method in these calculations. nih.govtandfonline.com

The electronic properties of a molecule are often described using frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comirjweb.com

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. irjweb.com

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. irjweb.com

The HOMO-LUMO energy gap (ΔE) , calculated as ELUMO - EHOMO, is a critical descriptor of molecular stability and reactivity. irjweb.comscience.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive, reflecting a greater ease of intramolecular charge transfer. irjweb.comresearchgate.net

From these orbital energies, several global reactivity descriptors can be calculated using Koopmans' theorem, which provide further insight into the chemical behavior of the molecule. researchgate.netphyschemres.org

Table 2: Global Chemical Reactivity Descriptors Derived from HOMO and LUMO Energies

Descriptor Formula Interpretation Reference
Energy Gap (ΔE) ELUMO - EHOMO Measures chemical reactivity and kinetic stability. irjweb.com
Electronegativity (χ) -(EHOMO + ELUMO)/2 The power of an atom in a molecule to attract electrons to itself. physchemres.org
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.comphyschemres.org
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; measures the capacity of a molecule to receive electrons. researchgate.net
Electrophilicity Index (ω) μ² / (2η) where μ = -χ Measures the propensity of a species to accept electrons. researchgate.net

These quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of this compound, which in turn govern its interactions and potential biological activity. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity

The Molecular Electrostatic Potential (MEP) is a critical descriptor used in computational chemistry to understand and predict the chemical reactivity of a molecule. uni-muenchen.de It is mapped onto the electron density surface of the molecule to visualize the charge distribution and identify regions that are prone to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net

For this compound, the MEP map reveals distinct regions of varying electrostatic potential, which are key to its reactivity. The color-coding on an MEP map typically ranges from red (most negative potential) to blue (most positive potential), with green representing neutral regions. researchgate.net

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In the case of this compound, the most significant negative potential is concentrated around the oxygen atom of the urea group. researchgate.nettandfonline.com This high electron density makes the carbonyl oxygen a primary site for hydrogen bonding and interactions with electrophiles. researchgate.net

Positive Potential Regions (Blue): These electron-deficient areas are vulnerable to nucleophilic attack. The most positive potential is located around the hydrogen atoms attached to the nitrogen atoms of the urea moiety and the indole ring's N-H group. tandfonline.com These sites act as hydrogen bond donors, a crucial feature for interaction with biological targets. mdpi.com

Neutral Regions (Green): The aromatic rings (indole and tolyl) generally represent regions of relatively neutral potential, though the electron distribution within them can influence stacking interactions.

This detailed charge distribution analysis is fundamental for predicting how the molecule will interact with other molecules, including biological receptors and enzymes. acs.orgsci-hub.se

Table 1: Predicted Reactive Sites of this compound from MEP Analysis

Molecular RegionElectrostatic PotentialPredicted Reactivity
Urea OxygenHighly NegativeSite for electrophilic attack; Hydrogen bond acceptor
Urea N-H ProtonsHighly PositiveSite for nucleophilic attack; Hydrogen bond donor
Indole N-H ProtonPositiveSite for nucleophilic attack; Hydrogen bond donor
Aromatic RingsLargely NeutralInvolved in π-π stacking and hydrophobic interactions

Conformational Energy Landscape Analysis of the Compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the potential energy landscape of the molecule to identify stable, low-energy conformations.

As a diaryl urea, the compound's conformation is primarily defined by the torsion angles around the C-N bonds of the urea linker. acs.org Studies on N,N'-diaryl ureas have shown a strong and overwhelming preference for a specific conformation. researchgate.netresearchgate.net

The Anti-Anti Conformation: The most stable and predominant conformation for diaryl ureas is the anti-anti (or trans-trans) form. researchgate.net In this arrangement, both aryl rings (the indole and tolyl groups) are positioned anti (opposite) to the carbonyl oxygen of the urea bridge. researchgate.net A comprehensive analysis of crystal structures in the Cambridge Structural Database revealed that over 98.8% of diaryl ureas adopt this conformation. researchgate.net This preference is attributed to a combination of steric and electronic factors that minimize repulsion and maximize stability.

Other Conformations: While less common for diaryl ureas, other conformations such as syn-anti and syn-syn can exist. researchgate.net However, the energy barrier to rotate from the stable anti-anti form is significant, making it the most likely conformation in both solid-state and solution. The stability of this conformation is crucial as it pre-organizes the molecule for binding to target proteins, where the N-H groups can act as hydrogen bond donors and the carbonyl oxygen as an acceptor. mdpi.com

The conformational rigidity, with a strong preference for the anti-anti state, is a key feature that can be exploited in drug design.

Pharmacophore Modeling and Virtual Library Design

Pharmacophore modeling is a cornerstone of rational drug design, allowing for the identification of essential structural features required for biological activity and the design of novel compounds. nih.gov

Derivation of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based. nih.govresearchgate.net

Ligand-Based Models: This approach is used when the 3D structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features that are essential for their activity. nih.gov For indolyl urea derivatives, a ligand-based pharmacophore model would likely include:

One Hydrogen Bond Acceptor: Corresponding to the urea carbonyl oxygen. ijrpr.com

Two Hydrogen Bond Donors: From the two N-H groups of the urea linker. ijrpr.com

Two Aromatic/Hydrophobic Rings: Representing the indole and tolyl moieties. ijrpr.com

One Hydrophobic Feature: Associated with the methyl group on the tolyl ring.

Structure-Based Models: When the 3D structure of the target protein is available, a structure-based pharmacophore can be derived by analyzing the key interactions between the ligand and the protein's binding site. researchgate.net Many diaryl ureas function as kinase inhibitors by binding to the DFG-out conformation of the kinase. mdpi.com In this context, a structure-based model would highlight:

Hydrogen bonds between the urea N-H groups and a conserved glutamate (B1630785) residue in the kinase hinge region. unipr.it

A hydrogen bond from a backbone N-H in the hinge region to the urea oxygen. unipr.it

Hydrophobic interactions with pockets that accommodate the indole and tolyl rings. mdpi.com

Table 2: Potential Pharmacophoric Features for this compound

Feature TypeMolecular MoietyRole in Binding
Hydrogen Bond Acceptor (A)Urea C=OAccepts H-bond from protein backbone
Hydrogen Bond Donor (D)Urea N-H (adjacent to indole)Donates H-bond to protein side chain (e.g., Glu)
Hydrogen Bond Donor (D)Urea N-H (adjacent to tolyl)Donates H-bond to protein side chain (e.g., Glu)
Aromatic Ring (R)Indole Ringπ-π stacking, hydrophobic interactions
Aromatic Ring (R)Tolyl RingHydrophobic interactions
Hydrophobic (H)Tolyl's Methyl GroupFits into a small hydrophobic pocket

In Silico Design and Prioritization of Novel Indolyl Urea Derivatives

The scaffold of this compound serves as an excellent starting point for the in silico design of new, potentially more potent or selective derivatives. nih.govnih.gov This process involves the computational generation and evaluation of a virtual library of related compounds.

The design strategy typically follows these steps:

Scaffold Hopping and Decoration: Using the established pharmacophore model, new molecules are designed by either modifying the existing scaffold ("decoration") or replacing parts of it while maintaining the key pharmacophoric features ("scaffold hopping"). For instance, the m-tolyl group could be replaced with other substituted aryl or heteroaryl rings to explore different hydrophobic pockets in a target's active site. researchgate.net

Virtual Library Generation: A large number of virtual compounds are created by systematically applying these modifications. This can involve adding different functional groups to the indole or tolyl rings to enhance properties like solubility or target affinity. mdpi.com

Computational Prioritization: The generated virtual library is then filtered and prioritized using a variety of computational tools:

Pharmacophore Screening: Compounds are first filtered to ensure they match the essential pharmacophore hypothesis.

Molecular Docking: The remaining compounds are "docked" into the 3D structure of the target protein to predict their binding mode and estimate their binding affinity (docking score). nih.gov

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-scoring compounds to eliminate those with poor drug-like characteristics. researchgate.net

This multi-step computational approach allows researchers to prioritize a small, manageable number of the most promising novel indolyl urea derivatives for chemical synthesis and subsequent biological testing, significantly streamlining the drug discovery process. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for Research Support

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of synthesized compounds like 1-(1H-indol-3-yl)-3-(m-tolyl)urea and for its quantitative determination in various samples. nih.govmtc-usa.com Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the hydrophobic nature of the indole (B1671886) and tolyl groups.

Purity analysis is critical after synthesis to ensure that the target compound is the major component and to identify any by-products or residual starting materials. nih.gov For quantitative analysis, a robust HPLC method must demonstrate linearity, accuracy, and precision over a specified concentration range. researchgate.net The development of such methods for urea (B33335) and its derivatives often involves resolving the main compound from known impurities like biuret (B89757) and triuret. nih.gov The high polarity of the urea functional group can sometimes present a challenge for retention on standard reversed-phase columns, necessitating specific column chemistries or mobile phase compositions. mtc-usa.com For instance, methods have been developed using aqueous normal phase (ANP) or hydrophilic interaction liquid chromatography (HILIC) on columns like the Cogent Diamond Hydride™ to achieve better retention and peak shape for highly polar urea compounds. mtc-usa.com

A typical RP-HPLC method for an indole-urea derivative would involve a C18 column and a mobile phase consisting of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape and ensure ionization for subsequent mass spectrometry detection. sielc.com Detection is commonly performed using a UV detector, with wavelengths around 210 nm, 254 nm, and 365 nm being effective for capturing the chromophores present in the indole and aryl urea structures. google.com

Table 1: Representative HPLC Conditions for Analysis of Indole and Urea Derivatives

ParameterCondition 1 (Purity)Condition 2 (Quantitative)Condition 3 (Polar Urea)
ColumnCOSMOSIL 5C18-MS-II (4.6 x 250 mm)Kromasil-C18 (4.6 x 250mm, 5µm) google.comCogent Diamond Hydride™ (4.6 x 75mm, 4µm) mtc-usa.com
Mobile PhaseAcetonitrile/Water GradientMethanol/Water (3:97, v/v) google.comAcetonitrile/Water/TFA (95:5:0.1, v/v/v) mtc-usa.com
Flow Rate1.0 mL/min0.35 mL/min google.com1.0 mL/min mtc-usa.com
DetectionUV at 254 & 365 nmUV at 210 nm google.comUV at 205 nm mtc-usa.com
PurposePurity of synthesized indole derivativesQuantification of urea and impurities google.comRetention of highly polar urea mtc-usa.com

Advanced Mass Spectrometry Techniques for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of newly synthesized molecules and for the identification of their metabolites in biological systems. For This compound , high-resolution mass spectrometry (HRMS) coupled with a soft ionization technique like electrospray ionization (ESI) is used to determine the accurate mass of the molecular ion, which allows for the unambiguous confirmation of its elemental formula. mdpi.com

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure, confirming the connectivity of the indole, urea, and m-tolyl moieties. The structural elucidation of novel compounds often relies on a combination of one- and two-dimensional NMR spectroscopy alongside HRMS data. mdpi.comlongdom.orglongdom.org

In metabolic studies, LC-MS/MS is the technique of choice for profiling and identifying metabolites in complex biological matrices like plasma or urine. ikm.org.my Potential metabolic pathways for a compound like this compound include oxidation (hydroxylation) of the aromatic rings (indole or tolyl) or the tolyl methyl group, N-dealkylation, and conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility for excretion. By comparing the mass spectra of samples from treated and untreated biological systems, researchers can detect new peaks corresponding to potential metabolites. The mass shifts and fragmentation patterns of these new peaks provide crucial clues to the chemical modifications that have occurred.

Table 2: Typical Mass Spectrometry Parameters for Structural and Metabolite Analysis

ParameterValue/SettingPurpose
Ionization ModeElectrospray Ionization (ESI), Positive ModeGenerates intact molecular ions for analysis.
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF) or OrbitrapProvides high mass accuracy and resolution.
Acquisition ModeFull Scan MS and Data-Dependent MS/MSDetects all ions and automatically fragments significant peaks.
Mass Accuracy< 5 ppmEnables confident elemental formula determination. mdpi.com
Collision EnergyRamped (e.g., 10-40 eV)Generates a rich fragmentation spectrum for structural analysis.
Common BiotransformationsHydroxylation (+16 Da), Glucuronidation (+176 Da)Typical phase I and phase II metabolic modifications.

Capillary Electrophoresis and Other Separation Techniques for Complex Mixtures

Capillary electrophoresis (CE) offers a high-efficiency, low-solvent consumption alternative to HPLC for the separation of compounds in complex mixtures. nih.govmdpi.com The technique is particularly well-suited for analyzing charged molecules, and its various modes can be adapted for neutral compounds like this compound. The separation in CE is driven by the electrophoretic mobility of analytes in an electric field and the electroosmotic flow (EOF) of the background electrolyte (BGE). mdpi.com

For indole derivatives, several CE methods have been developed. Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. While the target compound is neutral, its analysis by CZE would require operation at a pH where the indole nitrogen could be protonated or deprotonated to impart a charge. nih.gov

A more versatile approach for neutral compounds is Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the BGE above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients. nih.gov The pH of the buffer remains a critical parameter as it influences the charge on the capillary wall and thus the EOF. nih.gov High pH buffers, such as borate (B1201080) buffer at pH 9, are commonly used for the separation of indole compounds. nih.gov

Table 3: Comparative Conditions for Capillary Electrophoresis of Indole Derivatives

ParameterMethod 1: CZE for Indolamines nih.govMethod 2: General Bioactive Compounds nih.gov
TechniqueCapillary Zone Electrophoresis (CZE)Micellar Electrokinetic Chromatography (MEKC)
CapillaryFused SilicaFused Silica or Quartz nih.gov
Background Electrolyte (BGE)Acidified Sheath Buffer for DetectionBorate Buffer with SDS
pHAdjusted to optimize separation and fluorescence~pH 9.0
DetectionNative Fluorescence nih.govUV/Vis or Mass Spectrometry nih.gov
ApplicationSeparation of charged indolamines from complex biological samples. nih.govSeparation of neutral and charged analytes in herbal materials. nih.gov

Microcalorimetry and Spectroscopic Methods for Binding Kinetics

Understanding how a compound interacts with its biological target is crucial. Isothermal Titration Calorimetry (ITC) and spectroscopic methods provide powerful means to directly measure the thermodynamics and kinetics of these binding events. nih.gov

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing biomolecular interactions. uzh.ch It directly measures the heat released or absorbed during a binding event. In a single ITC experiment, a solution of the ligand, such as this compound, is titrated into a solution containing the target macromolecule (e.g., a protein). The resulting data can be analyzed to determine the binding affinity (association constant Kₐ or dissociation constant Kₔ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.gov From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. This information reveals the forces driving the binding, such as hydrogen bonding or hydrophobic interactions. nih.gov

Spectroscopic methods, such as UV-Vis absorption and fluorescence spectroscopy, offer complementary approaches to study binding. mdpi.com These techniques rely on a change in the spectroscopic signal of the compound or its target upon complex formation. In a typical titration experiment, the concentration of one binding partner is held constant while the concentration of the other is incrementally increased. mdpi.com Changes in absorbance or fluorescence intensity (or wavelength shifts) are monitored. mdpi.com For a molecule like this compound, the intrinsic fluorescence of the indole moiety could serve as a sensitive probe for binding. The data from these titrations can be fitted to various binding models to calculate the binding affinity. mdpi.comfrontiersin.org Time-resolved fluorescence studies can also provide insights into the kinetics of binding events in the excited state. acs.org

Table 4: Thermodynamic Parameters for Urea-Based Receptor-Anion Binding Determined by Spectroscopic/Calorimetric Methods

Receptor-Anion PairTechniqueBinding Constant (K)Thermodynamic ParametersReference
Urea-Cleft (L) + Fluoride (F⁻)UV-Vis Titrationlog K₁ = 4.291:2 binding model in DMSO mdpi.com
Urea-Cleft (L) + Acetate (B1210297) (AcO⁻)UV-Vis Titrationlog K₁ = 3.691:2 binding model in DMSO mdpi.com
Naphthyl Urea (4a) + Fluoride (F⁻)Fluorescence Titrationlog K = 4.791:1 stoichiometry in CH₂Cl₂ mdpi.com
Protein + Ligand (General)Isothermal Titration Calorimetry (ITC)Kₐ, KₔDirect measurement of ΔH; calculation of ΔG, ΔS nih.gov

Note: Data presented is for analogous urea-based systems to illustrate the type of information obtained from these methods.

Q & A

Q. How can researchers optimize the synthetic yield of 1-(1H-indol-3-yl)-3-(m-tolyl)urea?

  • Methodological Answer : The synthesis typically involves coupling indole-3-carboxylic acid derivatives with m-tolyl isocyanate. Key parameters include:
  • Catalysts : Use of triethylamine or DMAP to enhance nucleophilic substitution efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity and urea bond formation .
  • Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., indole oxidation) .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) can achieve >90% purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for indole protons; δ ~155–160 ppm for urea carbonyl) and m-tolyl substituents (δ ~2.3 ppm for methyl group) .
  • FT-IR : Peaks at ~1650–1700 cm1^{-1} (urea C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected [M+H]+^+: ~294.13 m/z) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in this compound derivatives?

  • Methodological Answer :
  • Substituent Variation : Replace m-tolyl with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3_3) groups to assess effects on bioactivity .
  • Core Modifications : Introduce methyl or methoxyethyl groups to the indole nitrogen to enhance solubility or receptor binding .
  • Assay Design : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (IC50_{50}/Kd_d) .

Q. What computational strategies predict the binding mode of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., ATP-binding pockets). Focus on hydrogen bonding between urea and catalytic lysine/aspartate residues .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Assay Validation : Replicate experiments using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity; ELISA for enzyme inhibition) to minimize variability .
  • Meta-Analysis : Compare IC50_{50} values across publications, adjusting for differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, serum content) .

Q. What strategies address solubility limitations of this compound in in vitro assays?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or acetyl groups to the indole nitrogen for enhanced aqueous solubility, which are cleaved in vivo .

Q. How can synthetic scalability be improved for in vivo studies?

  • Methodological Answer :
  • Flow Chemistry : Optimize continuous-flow reactors for urea bond formation, reducing reaction time from hours to minutes .
  • Catalyst Recycling : Immobilize Pd/C or enzymes on magnetic nanoparticles to reduce costs in multi-step syntheses .

Q. What experimental approaches identify the molecular targets of this compound?

  • Methodological Answer :
  • Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to capture binding proteins from lysates. Identify targets via LC-MS/MS .
  • Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler™) to pinpoint inhibitory activity against specific isoforms (e.g., JAK2 or EGFR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.